Methyl-1-naphthalenemethylamine-d3
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Overview
Description
Methyl-1-naphthalenemethylamine-d3 is a deuterated analogue of Methyl-1-naphthalenemethylamine. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making them useful in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-naphthalenemethylamine-d3 typically involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base and a phase transfer catalyst. The reaction is carried out in N,N-dimethylformamide or a non-polar solvent. The resulting formamide derivative is then subjected to acid or base hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl-1-naphthalenemethylamine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenemethylamine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalenemethylamine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl-1-naphthalenemethylamine-d3 is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl-1-naphthalenemethylamine-d3 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This makes it a valuable tool in studying the pharmacokinetics and dynamics of related compounds .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylmethylamine: Used as a building block in organic synthesis and has similar applications in the production of dyes and pharmaceuticals.
N-Methyl-1-naphthalenemethylamine: Another analogue used in the synthesis of antifungal drugs and in various chemical reactions.
Uniqueness
Methyl-1-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. These include enhanced metabolic stability and the ability to trace biochemical pathways more effectively compared to non-deuterated analogues .
Properties
CAS No. |
1033720-13-6 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
174.261 |
IUPAC Name |
1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3/i1D3 |
InChI Key |
MQRIUFVBEVFILS-FIBGUPNXSA-N |
SMILES |
CNCC1=CC=CC2=CC=CC=C21 |
Synonyms |
N-Methyl-1-naphthalenemethanamine; [(Naphthalen-1-yl)methyl]methylamine; N-Methyl-N-[(naphthalen-1-yl)methyl]amine; N-Methyl-N-[(1-naphthyl)methyl]amine; 1-Methylaminomethylnaphthalene; NSC 129392; |
Origin of Product |
United States |
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